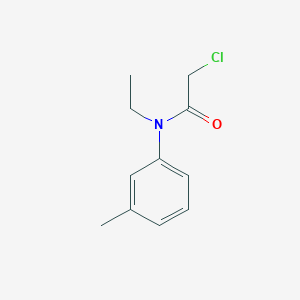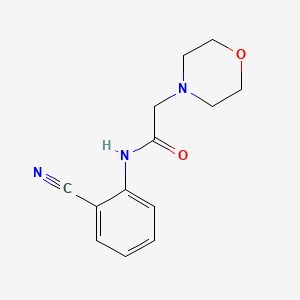
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 360.8±27.0 °C at 760 mmHg, and a flash point of 172.0±23.7 °C . It has 6 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .Scientific Research Applications
Catalytic Applications and Green Chemistry
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile derivatives have been studied for their catalytic applications, particularly in the synthesis of pyrazole derivatives. Zolfigol et al. (2015) demonstrated the use of a nano ionic liquid for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives through a green, solvent-free method, emphasizing the principles of green chemistry such as short reaction times, good yields, and reusability of the catalyst Zolfigol et al., 2015.
Annular Tautomerism
The study of annular tautomerism in disubstituted 1H-pyrazoles, including those with nitro groups, reveals insights into the influence of substituents on tautomer preferences, offering a deeper understanding of chemical behavior and properties through X-ray, NMR, and theoretical calculations Kusakiewicz-Dawid et al., 2019.
Reactivity and Synthesis
Research by Dalinger et al. (2013) on the synthesis and reactivity of trinitropyrazole derivatives, including N-methylated versions, showcases their potential in nucleophilic substitution reactions, which are pivotal for the development of novel compounds with varied functionalities Dalinger et al., 2013.
Corrosion Inhibition
Compounds derived from this compound have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. Abdel Hameed et al. (2020) reported the successful use of pyrazole derivatives in reducing corrosion, highlighting the compounds' adsorption properties and effectiveness as corrosion inhibitors Abdel Hameed et al., 2020.
Biological Activity and Cytotoxicity
Al-Adiwish et al. (2017) conducted studies on the synthesis of pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole, investigating their biological activities and cytotoxic effects against breast cancer cells. These studies are crucial for the development of potential therapeutic agents Al-Adiwish et al., 2017.
Future Directions
The future directions for the study of “1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , there is potential for these compounds to be developed into new therapeutic agents.
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYRJCDFQRWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)


![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)


![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)
![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)
